molecular formula C19H30O3 B15290479 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one

3alpha,4beta-Dihydroxy-5alpha-androstan-17-one

Cat. No.: B15290479
M. Wt: 306.4 g/mol
InChI Key: RFMKWBMPDNCUNR-OIXWSJKVSA-N
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Description

3alpha,4beta-Dihydroxy-5alpha-androstan-17-one is a steroidal compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . It is a derivative of androstan, characterized by the presence of hydroxyl groups at the 3alpha and 4beta positions and a ketone group at the 17 position. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one can be achieved through the oxidation of 5alpha-3-androsten-17-one using hydrogen peroxide (H2O2) in formic acid. This reaction yields an epoxide intermediate, which, without isolation, is converted to this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3alpha,4beta-Dihydroxy-5alpha-androstan-17-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone group at the 17 position can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-4beta-hydroxy-5alpha-androstan-17-one.

    Reduction: Formation of 3alpha,4beta-dihydroxy-5alpha-androstan-17-ol.

    Substitution: Formation of 3alpha,4beta-dialkoxy-5alpha-androstan-17-one.

Scientific Research Applications

3alpha,4beta-Dihydroxy-5alpha-androstan-17-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one involves its interaction with specific molecular targets and pathways. It acts as a modulator of the GABAA receptor, exhibiting neurosteroid activity. This interaction enhances the inhibitory effects of GABA, leading to potential anticonvulsant and anxiolytic effects . Additionally, it may influence androgenic pathways by acting as a weak androgen or as a metabolite in the biosynthesis of other androgens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3alpha,4beta-Dihydroxy-5alpha-androstan-17-one is unique due to the presence of hydroxyl groups at both the 3alpha and 4beta positions, which may confer distinct biological activities compared to other similar compounds. Its specific configuration and functional groups make it a valuable compound for studying steroidal metabolism and potential therapeutic applications.

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3R,4R,5R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-15,17,20,22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17+,18+,19-/m0/s1

InChI Key

RFMKWBMPDNCUNR-OIXWSJKVSA-N

Isomeric SMILES

C[C@]12CC[C@H]([C@@H]([C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O

Canonical SMILES

CC12CCC(C(C1CCC3C2CCC4(C3CCC4=O)C)O)O

Origin of Product

United States

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